![molecular formula C12H11FN2OS B2972669 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one CAS No. 866154-15-6](/img/structure/B2972669.png)

2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

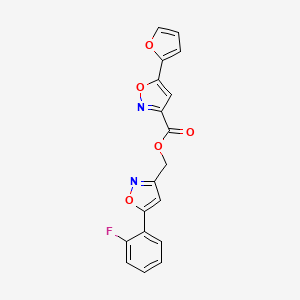

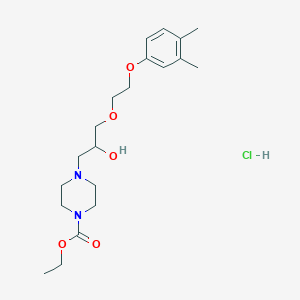

The name suggests that this compound is a thiazolone derivative. Thiazolones are a type of organic compound that contain a five-membered C3NS ring. They are part of the larger family of azoles. The “2-(dimethylamino)” and “5-[(E)-(4-fluorophenyl)methylidene]” parts suggest functional groups attached to the thiazolone ring .

Molecular Structure Analysis

The molecular structure would likely consist of a five-membered thiazolone ring, with a dimethylamino group attached at the 2-position and a (E)-(4-fluorophenyl)methylidene group at the 5-position .Chemical Reactions Analysis

Thiazolones, like other azoles, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the dimethylamino group might make the compound a base, and the fluorophenyl group could affect the compound’s reactivity and polarity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study focused on the synthesis and evaluation of antimicrobial activity of novel derivatives, highlighting their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compounds demonstrated significant antimicrobial properties, with some showing higher activity compared to reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

Cyclooxygenase Inhibition

Research on the synthesis and crystal structure of derivatives aimed at exploring their potential as cyclooxygenase-2 inhibitors. Despite the efforts, the synthesized compounds did not exhibit inhibition potency for cyclooxygenase enzymes (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies have been conducted on bicyclic thiophene derivatives, including observation of through-space H–F coupling over seven bonds. These findings contribute to the understanding of molecular interactions and structure elucidation (Hirohashi, Inaba, & Yamamoto, 1975).

Corrosion Inhibitors

Investigations into thiazoles as corrosion inhibitors for mild steel in acidic solutions revealed that these compounds exhibit promising inhibitory effects, adhering to the Langmuir adsorption isotherm and functioning as mixed-type inhibitors (Quraishi & Sharma, 2005).

Synthesis of Pyrrolo[2,1-b]thiazoles

A novel approach to synthesizing pyrrolo[2,1-b]thiazoles was described, showcasing the versatility and potential applications of these compounds in medicinal chemistry and material science (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one is Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase and is considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases .

Mode of Action

The compound interacts with MARK4 by binding to it with a strong affinity . This interaction results in the inhibition of MARK4, which plays a significant role in cell division, cell proliferation, and cell cycle regulation .

Biochemical Pathways

The inhibition of MARK4 affects various intra- and extracellular downstream signaling pathways associated with biological activities such as differentiation, growth, and apoptosis . MARK4 regulates the dynamics of microtubules by its phosphorylation . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies .

Result of Action

The compound’s action results in the inhibition of the growth of cancer cells . The compound has been shown to inhibit cell migration and induce apoptosis in selected cancer cells . The IC50 value of the compound was found to be in the micromolar range for MCF-7 and A549 cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5E)-2-(dimethylamino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS/c1-15(2)12-14-11(16)10(17-12)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBCPQHNKFDJON-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)C(=CC2=CC=C(C=C2)F)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=O)/C(=C\C2=CC=C(C=C2)F)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2972587.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2972588.png)

![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)

![4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2972599.png)

![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)

![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)